Halogen-Dependent ct-DNA Binding Affinity: 4-Br Shows 1.66-Fold Stronger Binding Than 4-Cl in Head-to-Head Comparison
In a direct head-to-head comparison of three halogenated pyridyl hydrazones sharing an identical scaffold but bearing 4-Cl (3a), 4-Br (3b), and 4-I (3c) substituents, the ct-DNA binding constant (Kb) measured by UV-vis absorption titration followed the order 3c > 3b > 3a. The 4-bromo derivative (3b) exhibited Kb = 2.41 × 10⁴ L·mol⁻¹, representing a 1.66-fold increase over the 4-chloro analog (3a, Kb = 1.45 × 10⁴ L·mol⁻¹) and a 1.71-fold decrease relative to the 4-iodo analog (3c, Kb = 4.12 × 10⁴ L·mol⁻¹) [1]. This rank order was conserved across ct-DNA EB displacement fluorescence quenching (ΔF: 3a = 25.62%, 3b = 26.68%, 3c = 33.90%), BSA binding, molecular docking free energies (ΔGbinding: 3a = −8.14, 3b = −8.37, 3c = −8.66 kcal·mol⁻¹), and antibacterial activity, demonstrating that bromine substitution provides a distinct, quantifiable intermediate affinity profile [1].
| Evidence Dimension | ct-DNA binding constant (Kb) via Benesi-Hildebrand analysis of UV-vis titration |
|---|---|
| Target Compound Data | 3b (4-Br): Kb = 2.41 × 10⁴ L·mol⁻¹; ΔGbinding = −8.37 kcal·mol⁻¹; ΔF (EB displacement) = 26.68% |
| Comparator Or Baseline | 3a (4-Cl): Kb = 1.45 × 10⁴ L·mol⁻¹; ΔGbinding = −8.14 kcal·mol⁻¹; ΔF = 25.62%. 3c (4-I): Kb = 4.12 × 10⁴ L·mol⁻¹; ΔGbinding = −8.66 kcal·mol⁻¹; ΔF = 33.90% |
| Quantified Difference | Kb(4-Br) / Kb(4-Cl) = 1.66; Kb(4-I) / Kb(4-Br) = 1.71 |
| Conditions | Calf thymus DNA (ct-DNA) in buffered solution; UV-vis absorption titration; molecular docking with AutoDock; EB displacement fluorescence; n = 3 independent experiments |
Why This Matters
For researchers developing DNA-targeted agents or studying halogen-bond-mediated biomolecular recognition, the 4-bromo compound provides a defined intermediate binding affinity that cannot be achieved with the 4-chloro or 4-iodo congeners, enabling systematic SAR exploration.
- [1] Liao G-H, Liu X-R, Zhao S-S, Yang Z-W, Yang Z. Crystal Structures, ct-DNA/BSA Binding Properties and Antibacterial Activities of Halogenated Pyridyl Hydrazones. Chinese Journal of Structural Chemistry. 2020;39(3):467-484. doi:10.14102/j.cnki.0254-5861.2011-2506. (See Tables 6 and 7 for Kb and ΔGbinding values.) View Source
